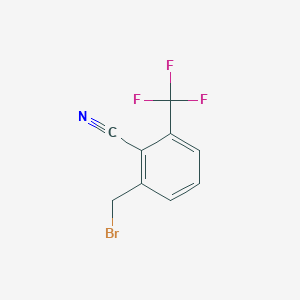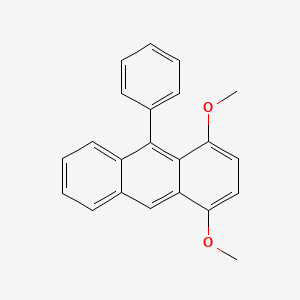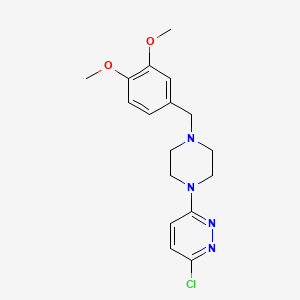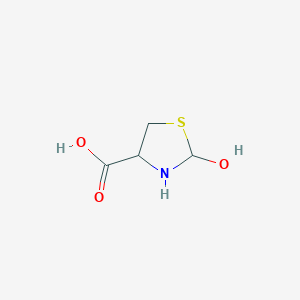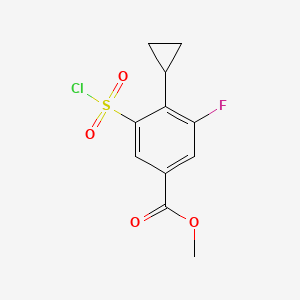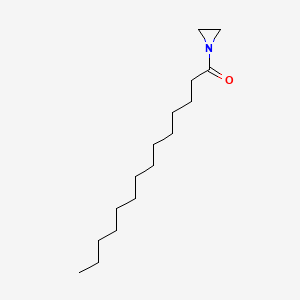![molecular formula C10H20N2 B13942526 2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)-](/img/structure/B13942526.png)
2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspiro octane core and a 2-methylpropyl group. The spirocyclic structure imparts unique chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- typically involves the formation of the spirocyclic core followed by the introduction of the 2-methylpropyl group. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic core. Subsequent alkylation with 2-methylpropyl halide introduces the desired substituent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and catalytic processes may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The spirocyclic core and the 2-methylpropyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic pharmaceuticals.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. For example, its antitubercular activity is believed to result from the reduction of the nitrofuran moiety by bacterial enzymes, generating reactive intermediates that are lethal to the bacteria . The compound’s structure allows it to interact with various biological targets, potentially leading to diverse therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diazaspiro[3.4]octane: The parent compound without the 2-methylpropyl group.
2,7-Diazaspiro[3.4]octane: A similar spirocyclic compound with a different substitution pattern.
2,6-Diazaspiro[3.4]octan-7-one: A ketone derivative with potential sigma-1 receptor antagonist activity.
Uniqueness
2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- is unique due to the presence of the 2-methylpropyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H20N2 |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
6-(2-methylpropyl)-2,6-diazaspiro[3.4]octane |
InChI |
InChI=1S/C10H20N2/c1-9(2)5-12-4-3-10(8-12)6-11-7-10/h9,11H,3-8H2,1-2H3 |
Clé InChI |
WBGNBCDKAQWCRV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CCC2(C1)CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


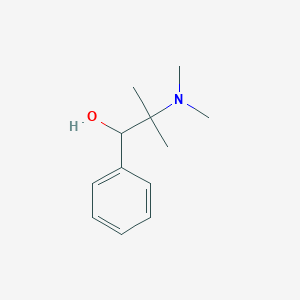
![3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid](/img/structure/B13942447.png)
![Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl-](/img/structure/B13942452.png)


